molecular formula C20H17NO5S2 B11666719 [4-(3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-acetic acid

[4-(3-Benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-acetic acid

Cat. No.: B11666719
M. Wt: 415.5 g/mol
InChI Key: UFZGKGZGKBXPJC-LICLKQGHSA-N
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Description

2-(4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is a complex organic compound that features a thiazolidinone ring, a benzylidene group, and a methoxyphenoxy acetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID typically involves the condensation of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid . This reaction forms the thiazolidinone ring and introduces the benzylidene group. The resulting intermediate is then reacted with 2-methoxyphenoxyacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenoxyacetic acid: A structurally related compound with similar functional groups.

    2-(2-Methoxyphenoxy)acetic acid: Shares the methoxyphenoxyacetic acid moiety.

    (5E)-5-{2-[(4-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid: Contains a similar thiazolidinone ring and benzylidene group.

Uniqueness

2-(4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17NO5S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C20H17NO5S2/c1-25-16-9-14(7-8-15(16)26-12-18(22)23)10-17-19(24)21(20(27)28-17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,22,23)/b17-10+

InChI Key

UFZGKGZGKBXPJC-LICLKQGHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCC(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCC(=O)O

Origin of Product

United States

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